molecular formula C27H24N2O3 B2906394 N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-9H-xanthene-9-carboxamide CAS No. 851408-33-8

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-9H-xanthene-9-carboxamide

Cat. No.: B2906394
CAS No.: 851408-33-8
M. Wt: 424.5
InChI Key: JRCKVJCNNQRCNC-UHFFFAOYSA-N
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Description

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-9H-xanthene-9-carboxamide is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a quinoline moiety linked to a xanthene carboxamide group, which contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Intermediate: The quinoline intermediate can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an acetophenone derivative under basic conditions.

    Alkylation: The quinoline intermediate is then alkylated using an appropriate alkyl halide to introduce the ethyl group.

    Coupling with Xanthene Carboxamide: The alkylated quinoline intermediate is coupled with xanthene-9-carboxylic acid or its derivatives using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or other electrophiles in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-9H-xanthene-9-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to the xanthene moiety, which can exhibit fluorescence properties.

    Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiophene-2-carboxamide
  • N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4,5-triethoxybenzamide
  • N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclohexanecarboxamide

Uniqueness

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-9H-xanthene-9-carboxamide is unique due to the presence of both quinoline and xanthene moieties, which confer distinct chemical and physical properties. This dual functionality allows for versatile applications in various fields, distinguishing it from other similar compounds that may lack one of these key structural features.

Properties

CAS No.

851408-33-8

Molecular Formula

C27H24N2O3

Molecular Weight

424.5

IUPAC Name

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide

InChI

InChI=1S/C27H24N2O3/c1-16-11-12-18-15-19(26(30)29-25(18)17(16)2)13-14-28-27(31)24-20-7-3-5-9-22(20)32-23-10-6-4-8-21(23)24/h3-12,15,24H,13-14H2,1-2H3,(H,28,31)(H,29,30)

InChI Key

JRCKVJCNNQRCNC-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)C

solubility

not available

Origin of Product

United States

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